ACT-462206
描述
ACT-462206 是一种双重食欲素受体拮抗剂,已被研究用于治疗失眠症。 它通过抑制食欲素肽在食欲素 1 和食欲素 2 受体上的刺激作用来发挥作用,而这些受体在调节清醒状态中起着至关重要的作用 .
作用机制
ACT-462206 通过拮抗食欲素 1 和食欲素 2 受体来发挥作用。这些受体参与调节清醒状态和觉醒。 通过抑制这些受体,this compound 会降低清醒状态并增加非快速眼动睡眠和快速眼动睡眠,同时保持自然的睡眠结构 .
生化分析
Biochemical Properties
ACT-462206 inhibits the stimulating effects of the orexin peptides at both the orexin 1 and 2 receptors . It has IC50 values of 60 nM for Orexin 1 and 11 nM for Orexin 2 . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.
Cellular Effects
This compound decreases wakefulness and increases non-rapid eye movement (non-REM) and REM sleep while maintaining natural sleep architectures in rat and dog electroencephalography/electromyography (EEG/EMG) experiments . This indicates that this compound can influence cell function by modulating the activity of orexin receptors, which play a crucial role in sleep/wake regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, thereby inhibiting the stimulating effects of the orexin peptides This results in decreased wakefulness and increased sleep
Temporal Effects in Laboratory Settings
In humans, the sedative effects of this compound began 45 minutes after oral administration, and dissipated within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration , suggesting that the compound has a long half-life in the body.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to be dose-dependent
准备方法
ACT-462206 的合成涉及多步反应过程。关键步骤包括:
- 在二氯甲烷中于 20°C 下用三乙胺和氯甲酸乙酯反应 1 小时。
- 在 1,4-二噁烷中于 20°C 下用氯化氢处理 1 小时。
- 最后在乙腈中于 20°C 下用 N-乙基-N,N-二异丙基胺反应 15 小时 .
化学反应分析
ACT-462206 会经历各种化学反应,包括:
氧化: 在特定条件下,它可能会被氧化,尽管详细的试剂和条件尚未被广泛记录。
还原: 与氧化类似,还原反应也会发生,但没有被详细描述。
科学研究应用
化学: 用作研究食欲素受体及其在睡眠调节中的作用的研究工具。
生物学: 研究其对动物模型的睡眠模式和清醒状态的影响。
医学: 作为一种潜在的治疗失眠症和其他睡眠障碍的药物被研究。 .
工业: 用于开发针对食欲素受体的新型治疗剂.
相似化合物的比较
ACT-462206 与其他双重食欲素受体拮抗剂相比具有独特的特点,因为它具有特定的结合亲和力和药代动力学特征。类似的化合物包括:
阿尔莫雷克坦: 另一种被研究用于治疗失眠症的双重食欲素受体拮抗剂。
SB-649868: 一种具有类似食欲素受体拮抗作用的化合物。
苏沃雷克坦: 一种经批准用于治疗失眠症的药物,也针对食欲素受体.
This compound 由于其有利的药效学特征以及其能够在不显着影响认知和运动功能的情况下保持自然的睡眠结构而脱颖而出 .
属性
IUPAC Name |
(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQGZOBHSVTAQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361321-96-1 | |
Record name | ACT-462206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACT-462206 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。